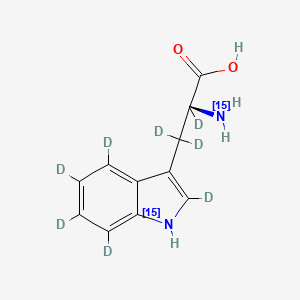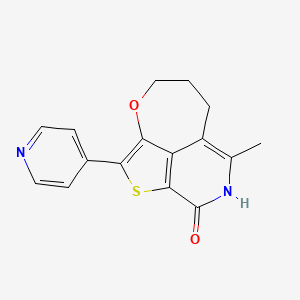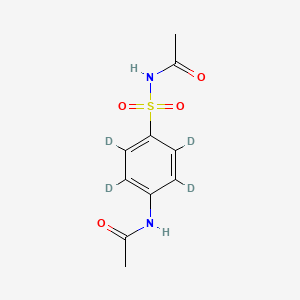
Thyroxine hydrochloride-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thyroxine hydrochloride-13C6 is a synthetic, isotopically labeled form of the thyroid hormone thyroxine This compound is specifically labeled with carbon-13 isotopes, making it useful for various scientific research applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thyroxine hydrochloride-13C6 involves the incorporation of carbon-13 isotopes into the thyroxine molecule. The process typically starts with the synthesis of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials, advanced reaction vessels, and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Thyroxine hydrochloride-13C6 undergoes various chemical reactions, including:
Oxidation: Conversion of thyroxine to its active form, triiodothyronine.
Reduction: Reduction of the iodine atoms in the molecule.
Substitution: Replacement of iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products Formed
Triiodothyronine: The active form of thyroxine.
Deiodinated derivatives: Compounds with fewer iodine atoms.
Wissenschaftliche Forschungsanwendungen
Thyroxine hydrochloride-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of thyroxine metabolism.
Biology: Employed in studies of thyroid hormone function and regulation in various biological systems.
Medicine: Used in clinical research to investigate thyroid disorders and the effects of thyroxine replacement therapy.
Industry: Applied in the development of diagnostic assays and therapeutic formulations for thyroid-related conditions.
Wirkmechanismus
Thyroxine hydrochloride-13C6 exerts its effects by mimicking the action of natural thyroxine. It binds to thyroid hormone receptors in target cells, initiating a cascade of molecular events that regulate gene expression and protein synthesis. The primary molecular targets include enzymes involved in metabolism, growth factors, and other regulatory proteins. The pathways involved are crucial for maintaining metabolic homeostasis and normal physiological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triiodothyronine (T3): The active form of thyroxine with three iodine atoms.
Reverse triiodothyronine (rT3): An inactive form of triiodothyronine.
Diiodothyronine (T2): A derivative with two iodine atoms.
Uniqueness
Thyroxine hydrochloride-13C6 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and quantification in metabolic studies. This feature distinguishes it from other thyroid hormones and makes it an invaluable tool in research applications.
Eigenschaften
Molekularformel |
C15H12ClI4NO4 |
|---|---|
Molekulargewicht |
819.29 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H11I4NO4.ClH/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1H/t12-;/m0./s1/i1+1,2+1,6+1,10+1,11+1,14+1; |
InChI-Schlüssel |
ZQKNYJRYGNGYOT-QTCHCIHISA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1I)O)I)O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I.Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


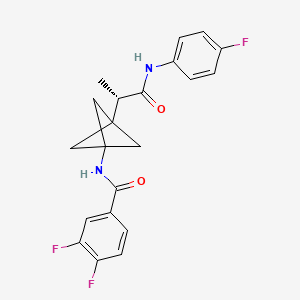
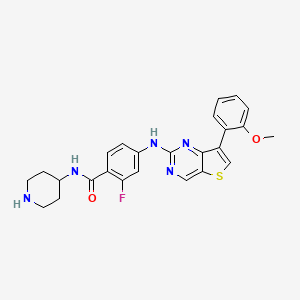

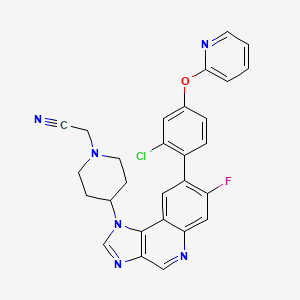

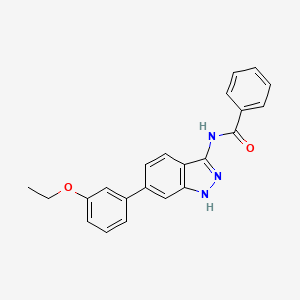



![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
